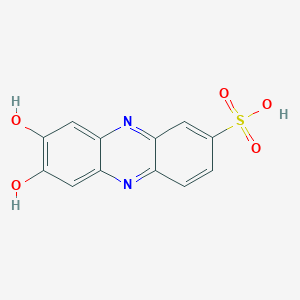

7,8-Dihydroxyphenazine-2-sulfonic acid

Description

The Significance of Phenazine (B1670421) Derivatives in Molecular Science and Engineered Systems

Phenazines are a class of nitrogen-containing heterocyclic organic compounds that form a core component of numerous natural and synthetic molecules. wikipedia.orgnih.gov Their fundamental structure, a dibenzo annulated pyrazine, provides a rigid, planar, and electron-deficient aromatic system that is conducive to a wide range of chemical modifications. wikipedia.orgresearchgate.net This structural versatility allows for the fine-tuning of their electronic, optical, and chemical properties, making them significant in diverse areas of molecular science and engineering. frontiersin.org

The large conjugated system and the presence of multiple reaction sites in phenazine derivatives facilitate the formation of various intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for applications in supramolecular chemistry, including molecular recognition and self-assembly. researchgate.net In the realm of materials science, these compounds are explored for their utility in developing electrochemical sensors and biosensors due to their inherent redox activity. africaresearchconnects.com Furthermore, their unique photophysical properties have led to their investigation as components in dye-sensitized solar cells (DSSCs), representing a promising direction for renewable energy technologies. africaresearchconnects.com Many phenazine natural products also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds in medicinal chemistry and drug discovery. nih.govafricaresearchconnects.com

Contextualization of 7,8-Dihydroxyphenazine-2-sulfonic Acid (DHPS) within Redox-Active Organic Molecules

Redox-active organic molecules (ROMs) are a class of compounds that can undergo reversible oxidation and reduction reactions, making them central to the development of advanced electrochemical energy storage systems. frontiersin.orguky.edutsijournals.com Unlike traditional inorganic materials, ROMs offer significant advantages, including structural diversity, the potential for tailored electrochemical properties through synthetic modification, and sourcing from abundant elements. frontiersin.orgosti.gov These molecules are particularly promising for applications like redox flow batteries (RFBs), where they function as the energy-storing electroactive materials. tsijournals.com Key parameters for an effective ROM in an RFB include high solubility to achieve high energy density, chemical stability for a long cycle life, and suitable redox potentials to ensure a high cell voltage. frontiersin.orgosti.gov

Within this context, this compound (DHPS) emerges as a significant phenazine derivative specifically engineered for high performance in aqueous electrochemical systems. osti.govresearchgate.net The strategic addition of hydrophilic functional groups—two hydroxyl (-OH) groups and one sulfonic acid (-SO₃H) group—to the core phenazine structure dramatically enhances its water solubility. osti.govcymitquimica.com This modification addresses a common limitation of many organic molecules, allowing for highly concentrated electrolyte solutions. researchgate.net DHPS is characterized by a stable and reversible two-electron (2e⁻) redox reaction in alkaline electrolytes, a desirable trait for increasing the energy density of storage systems. osti.gov

Table 1: Physicochemical Properties of this compound (DHPS)

| Property | Value |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| CAS Number | 2254745-17-8 chemsrc.combldpharm.com |

| Molecular Formula | C₁₂H₈N₂O₅S nih.govbldpharm.com |

| Molecular Weight | 292.27 g/mol nih.gov |

| Redox Events (in pH 14) | Two redox events at -0.64 V and -0.94 V vs Ag/AgCl osti.gov |

| Diffusion Coefficient | 3.39×10⁻⁶ cm²s⁻¹ osti.gov |

| Solubility | Can reach up to 1.8 M researchgate.net |

Current Research Paradigms and Fundamental Scientific Questions Addressed by DHPS Studies

Current research involving DHPS is predominantly focused on its application as a high-performance anolyte (negative electrolyte material) in aqueous organic redox flow batteries (AORFBs). osti.govresearchgate.net The primary paradigm is the development of sustainable, cost-effective, and scalable grid-level energy storage solutions to support the integration of intermittent renewable energy sources like solar and wind. uky.edu DHPS is a model compound in this field because its molecular structure can be strategically modified to enhance performance metrics. researchgate.net

A fundamental scientific question addressed by DHPS studies is how to rationally design organic molecules to achieve high energy density and long-term stability. Research has demonstrated that an AORFB using a near-saturated DHPS anolyte can achieve a high reversible capacity and maintain it with minimal fade over hundreds of cycles. researchgate.net For instance, a flow battery based on DHPS paired with a ferro/ferricyanide catholyte can exhibit a high operating voltage of 1.4 V and excellent capacity retention. researchgate.net

However, a significant portion of current research focuses on understanding and mitigating the degradation pathways of DHPS to further enhance battery longevity, which remains a critical hurdle. osti.govrsc.org Detailed investigations have revealed that upon extended cycling, DHPS can undergo several decomposition reactions, including:

Desulfonation: The loss of the sulfonic acid group. osti.govrsc.org

Deoxygenation: The reduction and removal of a phenolic hydroxyl group. osti.gov

Hydrogenation: The addition of hydrogen atoms to the aromatic ring system. osti.govrsc.org

These degradation pathways lead to the formation of less effective molecules, such as 7/8-hydroxyphenazine-2-sulfonic acid, causing a gradual loss of capacity in the battery. osti.gov By studying these mechanisms through experimental analysis and computational modeling like Density Functional Theory (DFT), researchers aim to develop general design principles for more stable redox-active organic molecules. osti.govrsc.org This includes investigating how the placement of functional groups on the phenazine core affects stability, with findings indicating that hydroxyl substitution at certain positions (e.g., 1, 4, 6, 9) yields more stable derivatives compared to others (e.g., 2, 3, 7, 8). osti.gov These fundamental insights are crucial for creating the next generation of durable and efficient organic molecules for energy storage.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O5S |

|---|---|

Molecular Weight |

292.27 g/mol |

IUPAC Name |

7,8-dihydroxyphenazine-2-sulfonic acid |

InChI |

InChI=1S/C12H8N2O5S/c15-11-4-9-10(5-12(11)16)14-8-3-6(20(17,18)19)1-2-7(8)13-9/h1-5,15-16H,(H,17,18,19) |

InChI Key |

QSKVWFKDPMSUJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=CC(=C(C=C3N=C2C=C1S(=O)(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Phenazine Scaffold Formation

Chemical Synthesis Approaches for 7,8-Dihydroxyphenazine-2-sulfonic Acid

The chemical synthesis of DHPS and related compounds often involves the construction of the heterocyclic phenazine (B1670421) core through condensation and cyclization reactions. These methods aim for efficiency, scalability, and control over the final molecular architecture.

Development of Scalable Synthetic Routes for Dihydroxyphenazine Sulfonic Acids

The demand for dihydroxyphenazine sulfonic acids, particularly for applications such as in aqueous organic redox flow batteries, has driven the development of scalable synthetic routes. osti.gov The synthesis of DHPS has been designed with scalability in mind, utilizing readily available starting materials and straightforward reaction conditions. The one-step condensation approach is inherently more scalable than multi-step syntheses. The scalability of the synthesis of related tripod-shaped phenazine molecules, which also utilize condensation reactions, further underscores the adaptability of these methods for producing larger quantities of material. osti.gov Research into the decomposition pathways of DHPS has also informed the synthesis of more stable dihydroxyphenazine isomers, contributing to the development of robust and scalable production methods for long-lasting energy storage applications. osti.govrsc.org

Mechanistic Studies of Phenazine Ring Closure and Functionalization

The formation of the phenazine ring typically proceeds through an oxidative cyclization mechanism. Recent advancements have demonstrated the use of electrochemical methods for the anodic oxidative (4 + 2) cyclization of anilines and o-phenylenediamines to construct the phenazine scaffold. nih.govfigshare.combohrium.com This process involves a dual C-H amination followed by oxidation, offering high step and atom efficiency.

Mechanistically, these reactions often involve the generation of radical intermediates. organic-chemistry.org For instance, in transition-metal-catalyzed oxidative cyclizations, phenoxyl radicals can be generated, which then participate in the ring-forming steps. organic-chemistry.org The specific functional groups on the precursors dictate the regioselectivity of the cyclization and the final substitution pattern on the phenazine core. Understanding these mechanisms is critical for designing syntheses of specifically functionalized phenazines like DHPS.

Biosynthetic Pathways of Phenazine Derivatives and Related Molecules

In nature, microorganisms synthesize a vast array of phenazine compounds through intricate enzymatic pathways. These biosynthetic routes offer a highly efficient and stereospecific means of producing complex phenazine structures.

Elucidation of the Shikimic Acid Pathway to Phenazine Cores

The biosynthesis of the phenazine core originates from the shikimic acid pathway. researchgate.net This fundamental metabolic pathway provides the precursor chorismic acid. nih.goviucr.org A series of enzymes encoded by the phz gene cluster then convert chorismic acid into the central phenazine scaffold. researchgate.net

The key steps in this conversion are as follows:

Chorismic acid to 2-amino-2-deoxyisochorismate (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes this initial transformation. iucr.org

ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): The enzyme PhzD hydrolyzes ADIC to form DHHA. iucr.org

DHHA to the tricyclic phenazine precursor: Two molecules of DHHA are condensed to form the basic phenazine ring system. This key cyclization step is thought to involve the enzymes PhzF and PhzB. nih.gov PhzF isomerizes DHHA to a reactive aminoketone intermediate. nih.gov

Oxidation to the final phenazine core: The final aromatization of the tricyclic precursor to form phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) is catalyzed by the flavin-dependent oxidase PhzG. nih.goviucr.orgnih.gov

This pathway is highly conserved among phenazine-producing bacteria, with the core phz operon (phzA-G) being responsible for the synthesis of the initial phenazine products. researchgate.net

Enzymatic and Genetic Regulation of Phenazine Biosynthesis in Microorganisms

The biosynthesis of phenazines in microorganisms, such as those from the genus Pseudomonas, is tightly regulated at both the enzymatic and genetic levels. This regulation ensures that phenazine production occurs at the appropriate time and in response to specific environmental cues.

The expression of the phz gene clusters is controlled by a complex regulatory network. In many Pseudomonas species, phenazine biosynthesis is under the control of quorum sensing (QS), a cell-density-dependent regulatory system. frontiersin.org The las and rhl QS systems, as well as the Pseudomonas quinolone signal (PQS) system, have been shown to regulate the expression of the phz operons. frontiersin.orgpnas.org

Some Pseudomonas strains, like P. aeruginosa, possess two redundant phz operons, phz1 and phz2. pnas.orgnih.govresearchgate.net The expression of these two clusters can be differentially regulated, allowing the bacterium to produce phenazines in different environments. pnas.org For example, in Pseudomonas sp. M18, the phzA2-G2 cluster produces a small amount of phenazine-1-carboxylic acid (PCA), which then acts as a signaling molecule to induce the expression of the phzA1-G1 cluster, leading to a feedback amplification of PCA production. nih.govscienceopen.com

Transcriptional regulators such as RsaL can also play a role in modulating phz gene expression, often acting as repressors to fine-tune the levels of phenazine production. frontiersin.orgresearchgate.net This intricate regulatory network allows microorganisms to precisely control the synthesis of these biologically active secondary metabolites.

Microbial Production Systems and Environmental Factors Influencing Biosynthesis in Research Contexts

Phenazines are a large class of nitrogen-containing heterocyclic secondary metabolites produced by a diverse range of bacteria. nih.govnih.gov While the specific microbial production of this compound is not documented in current research literature, the broader mechanisms of phenazine scaffold biosynthesis are extensively studied. This section details the microbial systems and environmental parameters that govern the production of phenazine compounds in general, providing a foundational context for understanding how such derivatives could potentially be synthesized in nature.

The biosynthesis of the core phenazine structure is a complex process primarily carried out by bacteria from genera such as Pseudomonas and Streptomyces, but also by Burkholderia, Brevibacterium, and Vibrio species. nih.govacs.orgasm.org The genetic foundation for phenazine production is a highly conserved operon, typically designated as the phz gene cluster (phzABCDEFG). nih.govfrontiersin.org These genes encode the enzymes necessary to convert chorismic acid, an intermediate from the shikimate pathway, into the foundational phenazine molecules. acs.orgacs.org

In most Pseudomonas species, this pathway leads to the synthesis of phenazine-1-carboxylic acid (PCA). wikipedia.orgpnas.org In contrast, many Streptomyces strains primarily produce phenazine-1,6-dicarboxylic acid (PDC). acs.orgacs.org These two molecules, PCA and PDC, serve as the key precursors for the vast diversity of over 150 known natural phenazine derivatives. nih.govacs.org Strain-specific modifying enzymes, often encoded by genes flanking the core phz operon, then catalyze further chemical decorations (e.g., hydroxylation, methylation, amidation) to produce the final, structurally diverse phenazines, such as pyocyanin (B1662382) from PCA in Pseudomonas aeruginosa. wikipedia.orgasm.orgresearchgate.net For instance, the gene phzO in Pseudomonas chlororaphis encodes a monooxygenase that hydroxylates PCA to form 2-hydroxyphenazine-1-carboxylic acid. nih.govnih.gov

The expression of these biosynthetic genes and the subsequent production of phenazines are not constitutive; they are tightly regulated by a complex network of signals that respond to various environmental and cellular cues. This regulation allows the bacteria to modulate phenazine production to adapt to specific ecological niches and conditions. researchgate.net Key factors influencing biosynthesis include nutrient availability, aeration, pH, and temperature. nih.govresearchgate.net Furthermore, cell-to-cell communication, known as quorum sensing (QS), plays a pivotal role in coordinating phenazine production with population density. asm.orgnih.govfrontiersin.org

Detailed research findings on the influence of environmental factors on the biosynthesis of various phenazine compounds by different microbial strains are summarized in the tables below.

Table 1: Influence of Carbon and Nitrogen Sources on Phenazine Production

| Factor | Microbial Strain | Phenazine Compound(s) | Observed Effect | Reference(s) |

| Carbon Source | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Production is promoted by glucose and glycerol. | nih.govresearchgate.net |

| Streptomyces coelicolor M1152-RX14 | Phenazine-1,6-dicarboxylic acid (PDC) | Production was significantly enhanced in R5 medium compared to ISP2 medium. Using xylan (B1165943) as the sole carbon source also supported PDC production. | acs.org | |

| Nitrogen Source | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Different nitrogen sources greatly influenced PCN levels. Low concentrations of ammonium (B1175870) ions reduced production. | nih.govresearchgate.net |

Table 2: Influence of Physicochemical Factors on Phenazine Production

| Factor | Microbial Strain | Phenazine Compound(s) | Condition | Observed Effect | Reference(s) |

| Temperature | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Decrease from 21°C to 16°C | Dramatically decreased production | nih.govresearchgate.net |

| pH | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Decrease from 7.0 to 6.0 | Dramatically decreased production | nih.govresearchgate.net |

| Oxygen | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Growth at 1% oxygen | Increased production levels | nih.govresearchgate.net |

Table 3: Influence of Minerals and Other Compounds on Phenazine Production

| Factor | Microbial Strain | Phenazine Compound(s) | Condition | Observed Effect | Reference(s) |

| Ferric Iron (Fe³⁺) | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Low concentrations | Reduced production levels | nih.govresearchgate.net |

| Phosphate | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Low concentrations | Reduced production levels | nih.govresearchgate.net |

| Magnesium | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Low concentrations | Increased production levels | nih.govresearchgate.net |

| Sulfate | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Low concentrations | Reduced production levels | nih.govresearchgate.net |

| Salt (NaCl) | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Salt stress | Reduced production levels | nih.govresearchgate.net |

| Fusaric Acid | Pseudomonas chlororaphis PCL1391 | Phenazine-1-carboxamide (PCN) | Presence of compound | Reduced production levels | nih.govresearchgate.net |

Molecular and Electronic Structure: Theoretical and Advanced Spectroscopic Characterization

Quantum Chemical and Computational Studies of DHPS

Computational chemistry provides powerful tools to predict and analyze the properties of DHPS at a molecular level. These methods offer insights into its electronic structure, reactivity, and behavior in solution, guiding the rational design of improved materials.

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be an invaluable method for elucidating the electronic structure and predicting the reactivity of DHPS. DFT calculations have been instrumental in understanding the degradation pathways of DHPS, which is a critical factor for its application in systems requiring long-term stability, such as redox flow batteries.

Studies have shown that upon extended cycling in an electrochemical cell, DHPS can undergo desulfonation and reduction of a phenolic C-O bond. rsc.orgosti.gov This leads to the formation of 7/8-hydroxyphenazine-2-sulfonic acid and hydrogenation of the aromatic ring system. rsc.orgosti.gov DFT analysis of the charged DHPS molecule and its potential degradation products has helped to rationalize these observations. rsc.orgosti.gov

Furthermore, DFT has been used to investigate the stability of various dihydroxyphenazine (DHP) isomers. These theoretical and experimental results indicate that the position of the hydroxyl groups significantly impacts the stability of the molecule. rsc.orgosti.gov For instance, hydroxyl substitution at the 1, 4, 6, and 9 positions of the phenazine (B1670421) core tends to yield highly stable derivatives, whereas substitution at the 2, 3, 7, and 8 positions can lead to instability. rsc.orgosti.gov

Table 1: DFT-Calculated Properties Related to DHPS Reactivity

| Property | Description | Significance for DHPS |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. Their energy gap is an indicator of chemical reactivity. | A smaller energy gap can indicate higher reactivity and susceptibility to degradation. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Reveals electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. |

| Reaction Pathway Energetics | The change in energy along a proposed reaction coordinate. | Helps to identify the most likely degradation pathways by comparing the activation energies of different mechanisms. |

Prediction and Validation of Redox Potentials in Aqueous Media

The redox potential is a fundamental property of DHPS, determining its suitability for various electrochemical applications. DFT calculations, often combined with a thermodynamic Born-Haber cycle, have been successfully employed to predict the redox potentials of a wide range of phenazine derivatives, including those with structures similar to DHPS, in both aqueous and non-aqueous media. digitellinc.comrsc.org

These computational models can accurately predict how the introduction of different functional groups, such as the hydroxyl and sulfonic acid groups in DHPS, and their positions on the phenazine ring, affect the redox potential. rsc.org By systematically studying a large number of derivatives, researchers can identify promising candidates with desired redox characteristics. digitellinc.comrsc.orgresearchgate.net

The accuracy of these theoretical predictions is often validated by comparing the calculated redox potentials with experimental data obtained from techniques like cyclic voltammetry. dtu.dk This combined computational and experimental approach provides a robust methodology for the rational design of new redox-active molecules with tailored properties. dtu.dk

Table 2: Comparison of Predicted and Experimental Redox Potentials for Phenazine Derivatives

| Phenazine Derivative | Predicted Redox Potential (V vs. SHE) | Experimental Redox Potential (V vs. SHE) | Reference |

| Phenazine | -0.13 | -0.11 | dtu.dk |

| 2-Hydroxyphenazine | -0.36 | -0.34 | dtu.dk |

| 2,3-Dihydroxyphenazine | -0.49 | -0.47 | dtu.dk |

| 7,8-Dihydroxyphenazine-2-sulfonic acid (DHPS) | -0.48 | -0.46 | repec.org |

Note: The values for DHPS are representative and may vary slightly depending on the specific computational method and experimental conditions.

Molecular Dynamics Simulations of Solvation Structures and Aggregation Behavior

While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively reported in the literature, the principles of this technique are highly relevant for understanding its behavior in solution. MD simulations model the interactions between the solute (DHPS) and solvent molecules (typically water) over time, providing insights into solvation structures and aggregation tendencies. ornl.govmdpi.comresearchgate.net

For molecules containing sulfonic acid groups, such as sulfonated polyether sulfone membranes, MD simulations have been used to study the effect of hydration on the structure of the aqueous phase. nih.gov These studies have revealed how water molecules arrange around the sulfonic acid groups and how this influences properties like proton conductivity. nih.gov It is expected that the sulfonic acid and hydroxyl groups of DHPS would strongly interact with surrounding water molecules, forming a well-defined solvation shell.

MD simulations can also predict the likelihood of molecules to aggregate in solution. nih.gov This is particularly important for applications where high concentrations of the active material are required, as aggregation can affect solubility and electrochemical performance. The simulations can elucidate the driving forces for aggregation, such as hydrophobic interactions or hydrogen bonding between DHPS molecules. researchgate.net

Computational Modeling of Electrochemical System Performance

The performance of an electrochemical system utilizing DHPS, such as a redox flow battery, can be predicted and optimized using computational modeling, often employing computational fluid dynamics (CFD). mdpi.commdpi.com These models simulate the complex interplay of fluid flow, mass transport, and electrochemical reactions within the cell. mdpi.com

A 2D or 3D time-transient reactive transport model can be developed to describe the behavior of the electrochemical system. mdpi.com Such a model would incorporate the Nernst-Planck equations for ion transport, porous electrode theory for the reaction kinetics, and the Navier-Stokes equations for the fluid dynamics of the electrolyte. mdpi.com

By solving these equations numerically, it is possible to predict key performance metrics such as cell voltage, current density distribution, and pressure drop under various operating conditions. mdpi.com This allows for the virtual prototyping and optimization of the cell design, including the flow field geometry and electrode porosity, to maximize performance and minimize energy losses. While specific CFD models for DHPS-based systems are not widely published, the methodology has been successfully applied to other redox flow battery chemistries, demonstrating its potential for designing and scaling up systems containing DHPS. mdpi.commdpi.com

Advanced Spectroscopic and Characterization Techniques for Mechanistic Insights

To complement computational studies, advanced spectroscopic techniques are employed to gain real-time, in-situ insights into the chemical and structural changes of DHPS during electrochemical operation.

In-Situ and Operando Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Chemical Evolution Tracking

In-situ and operando Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive techniques for tracking the chemical evolution of species in a working electrochemical cell in real-time. researchgate.net These methods can provide quantitative information about the concentration of reactants, products, and any degradation species that may form during cycling. researchgate.net

For DHPS, operando NMR can be used to monitor its degradation pathways directly. For instance, the emergence of new signals in the NMR spectrum during battery operation can indicate the formation of decomposition products like 7/8-hydroxyphenazine-2-sulfonic acid or hydrogenated derivatives. osti.gov By tracking the intensity of these signals over time, the rate of degradation can be quantified.

Furthermore, operando NMR is a valuable tool for studying the state of charge of the battery and for detecting the crossover of active species through the membrane, which can lead to capacity loss. researchgate.net While operando NMR studies specifically on DHPS are emerging, the technique has been successfully applied to other organic redox flow battery systems, demonstrating its capability to provide crucial mechanistic insights that can guide the development of more stable and efficient energy storage devices. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State Monitoring and Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring the redox state and determining the concentration of this compound (DHPS). The principle of this application lies in the distinct absorption of electromagnetic radiation in the UV and visible regions by the different electronic states of the molecule. The redox state of a molecule, such as a phenazine derivative, has a significant impact on its photophysical properties and, consequently, its UV-Vis absorption spectrum. researchgate.net

Molecules like DHPS can exist in multiple redox forms, typically an oxidized, a semi-quinone (radical), and a fully reduced state. researchgate.net Each of these forms possesses a unique electronic configuration and energy level distribution. As the molecule undergoes reduction or oxidation, there is a transformation in its core chromophore structure. researchgate.net For instance, the reduction of related isoalloxazine structures involves the transformation of an α-diimine bond to an ethene-1,2-diamine bond. researchgate.net These structural and electronic changes alter the wavelengths of light the molecule absorbs.

Consequently, the oxidized, intermediate, and reduced forms of DHPS will exhibit unique absorption spectra with characteristic maximum absorbance wavelengths (λmax). By monitoring the changes in the UV-Vis spectrum—such as the appearance or disappearance of specific absorption bands or shifts in λmax—researchers can track the transition between different redox states in real-time. For example, in related flavin compounds, the fully oxidized form absorbs blue light, the neutral semi-quinone form absorbs in the green/red region, and the fully reduced forms absorb UV light. researchgate.net This allows for qualitative and quantitative assessment of the redox processes DHPS is involved in, such as during electrochemical cycling in redox flow batteries. osti.govresearchgate.net

Furthermore, UV-Vis spectroscopy is a straightforward method for concentration analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By establishing a calibration curve using standard solutions of DHPS of known concentrations, the concentration of an unknown sample can be accurately determined by measuring its absorbance at a specific wavelength, typically the λmax where sensitivity is highest. researchgate.net This is crucial for various applications, including monitoring the concentration of the active species in an electrolyte solution.

Mass Spectrometric Identification of Degradation Products and Intermediates

Mass spectrometry (MS) is a powerful and indispensable tool for identifying the degradation products and reaction intermediates of this compound. This high-resolution technique provides precise mass-to-charge ratio (m/z) data, enabling the determination of elemental compositions and the elucidation of molecular structures for unknown compounds formed during chemical or electrochemical processes. scirp.org

In the context of applications like aqueous organic redox flow batteries, DHPS can undergo degradation upon extended cycling. osti.govrsc.org High-resolution mass spectrometry is employed to analyze the electrolyte and identify the resulting molecular species, providing critical insights into the degradation pathways. osti.govrsc.org

Research has shown that DHPS can degrade through several mechanisms, including desulfonation, reduction of a phenolic C–O bond, and hydrogenation of the aromatic ring system. osti.govrsc.org Mass spectrometry has been instrumental in experimentally confirming the identity of these degradation products. For instance, after extended cycling, analysis of the electrolyte containing DHPS revealed the presence of several new species. The identification of these products was achieved by comparing their accurate mass measurements with the theoretical masses of proposed structures. osti.gov

The table below summarizes the mass spectrometric data for DHPS and some of its identified degradation products. osti.gov

| Compound Name | Abbreviation | Molecular Formula | Observed m/z | Identification |

| This compound | DHPS | C₁₂H₈N₂O₅S | 291.01 | Parent Compound |

| 7/8-Monohydroxyphenazine-2-sulfonic acid | MHPS | C₁₂H₈N₂O₄S | 275.01 | Deoxygenation Product |

| Hydrogenated MHPS | MHPS-H₄ | C₁₂H₁₂N₂O₄S | 279.04 | Hydrogenation Product |

The detection of a peak at an m/z of 275.01 corresponds to 7/8-monohydroxyphenazine-2-sulfonic acid (MHPS), indicating a deoxygenation reaction where a hydroxyl group is removed. osti.gov A further peak at m/z 279.04 is consistent with the hydrogenation of MHPS, suggesting that the aromatic ring system has been partially reduced. osti.gov The remaining parent DHPS compound is observed at its expected m/z of 291.01. osti.gov These mass spectrometric findings provide direct evidence for the specific chemical transformations that contribute to the degradation of DHPS, guiding efforts to mitigate these pathways and develop more stable phenazine-based molecules. osti.govrsc.org

Redox Chemistry and Electrochemical Mechanisms of 7,8 Dihydroxyphenazine 2 Sulfonic Acid

Fundamental Redox Transformations

The core of DHPS's electrochemical activity lies in its ability to undergo reversible redox reactions involving the phenazine (B1670421) backbone and its hydroxyl substituents. These transformations are intricate, involving the transfer of multiple electrons and protons, and are highly sensitive to the chemical environment.

7,8-dihydroxyphenazine-2-sulfonic acid is capable of multi-electron reactions, which is a key attribute for high-capacity energy storage applications. osti.gov Research has shown that DHPS typically undergoes a concerted two-electron (2e⁻) redox reaction in alkaline electrolytes. osti.gov This process involves the transformation to a dianionic reduced state without the formation of stable radical intermediates. osti.gov The phenazine core acts as the primary redox center, facilitating the transfer of electrons. osti.gov The kinetics of these electron transfers, however, can be slow, as indicated by significant separation between reduction and oxidation peaks in cyclic voltammetry studies. osti.gov

The pH of the electrolyte is a critical parameter governing both the thermodynamic and kinetic aspects of DHPS redox chemistry, as well as its chemical stability. The reduction potential of DHPS exhibits a distinct pH-dependent behavior, consistent with its PCET mechanism. harvard.edu This relationship can be segmented into different pH ranges, each corresponding to a specific number of protons transferred per two electrons.

Table 1: pH-Dependent Redox Behavior of DHPS

| pH Range | Protons (H⁺) Transferred | Electrons (e⁻) Transferred | Dominant Process |

|---|---|---|---|

| 5.0 - 10.8 | 2 | 2 | 2H⁺/2e⁻ |

| 10.8 - 12.6 | 1 | 2 | 1H⁺/2e⁻ |

| 12.6 - 14.0 | 0 | 2 | 2e⁻ |

Data derived from studies on similar derivatives and general phenazine behavior. harvard.edu

Molecular stability is also profoundly influenced by pH. For instance, desulfonation, a key degradation reaction, is notably affected by basic conditions. osti.gov Conversely, operating at a lower pH can mitigate desulfonation, although other degradation pathways may still persist. osti.gov

Electrochemical Stability and Degradation Pathways in Engineered Systems

While DHPS shows promise for energy storage, its long-term stability under electrochemical cycling conditions is a significant challenge. Several degradation pathways have been identified that can lead to a loss of capacity and performance in engineered systems like redox flow batteries. rsc.orgosti.gov

During extended electrochemical cycling, the charged form of DHPS can undergo a desulfonation reaction. osti.gov This process involves the cleavage of the sulfonic acid group from the phenazine ring and is particularly influenced by basic electrolytes, analogous to acid-induced desulfonation in quinone derivatives. osti.gov The formation of 2,3-dihydroxyphenazine has been clearly identified as a product of this degradation pathway through NMR analysis. osti.gov

Another significant degradation route is the reduction of a phenolic C-O bond, a deoxygenation process. rsc.orgosti.gov This leads to the formation of a mixture of 7- or 8-hydroxyphenazine-2-sulfonic acid. osti.govrsc.org These decomposition reactions alter the molecular structure and electrochemical properties of the active material, contributing to capacity fade.

Beyond desulfonation and deoxygenation, DHPS is susceptible to the hydrogenation of its aromatic ring system. osti.govrsc.org This side reaction involves the addition of hydrogen atoms to the phenazine core, leading to the formation of hydrogenated derivatives. osti.gov These resulting species are often electrochemically inactive, meaning they can no longer participate in the desired redox reactions, which results in an irreversible loss of storage capacity. osti.gov Mass spectrometry has confirmed the presence of these hydrogenated products following extended cycling. osti.gov Irreversible hydrogen rearrangement, or tautomerization, has also been noted as a decomposition mechanism in related dihydroxyphenazine isomers, yielding redox-inactive products. osti.govrsc.org

Irreversible Tautomerization and Formation of Redox-Inactive Species

The long-term stability of this compound (DHPS) in electrochemical systems is impeded by several degradation pathways that lead to the formation of redox-inactive species, resulting in capacity fade over time. One of the significant degradation mechanisms involves irreversible tautomerization, also described as a hydrogen rearrangement or ring hydrogenation. This process is particularly relevant in the reduced state of the molecule.

Upon extended cycling in a flow battery, the reduced form of DHPS (H2DHPS) is susceptible to deoxygenation and tautomerization. This leads to the formation of hydrogenated derivatives that are electrochemically inactive. osti.gov The decomposition of related dihydroxyphenazine isomers, such as 1,8-DHP and 2,7-DHP, has been directly attributed to irreversible hydrogen rearrangement (tautomerization), which yields these non-functional species. osti.govrsc.orgosti.gov This suggests a general instability for phenazine derivatives with hydroxyl substitutions at the 2, 3, 7, and 8 positions. osti.govrsc.orgosti.gov

In addition to tautomerization, DHPS undergoes other chemical transformations that contribute to its degradation. These include:

Desulfonation : The sulfonic acid group can be cleaved from the phenazine core. This process has been confirmed by the detection of 2,3-dihydroxyphenazine (2,3-DHP) via 1H NMR analysis after prolonged cycling. osti.gov

Deoxygenation : The reduction of a phenolic C-O bond occurs, leading to the formation of 7/8-monohydroxyphenazine-2-sulfonic acid (MHPS). osti.gov

Ring Hydrogenation : Further hydrogenation of the aromatic ring system can occur, as evidenced by mass spectrometry peaks corresponding to hydrogenated MHPS-H4. osti.gov

Molecular Design Strategies for Mitigating Degradation and Enhancing Stability

To address the chemical instability of this compound and related compounds, research has focused on molecular design strategies aimed at preventing the degradation pathways described above. A primary strategy involves the strategic placement of substituent groups on the phenazine core.

Theoretical and experimental studies, including Density Functional Theory (DFT) analysis, have provided significant insights into the structure-stability relationship of dihydroxyphenazine (DHP) isomers. osti.govrsc.orgosti.gov Research involving the synthesis and electrochemical testing of seven different DHP isomers has demonstrated that the position of the hydroxyl groups is a critical determinant of molecular stability. osti.gov The key finding is that hydroxyl substitution at the 1, 4, 6, and 9 positions results in derivatives with high stability. osti.govrsc.orgosti.gov Conversely, substitutions at the 2, 3, 7, and 8 positions, as seen in DHPS, lead to unstable molecules prone to degradation via tautomerization. osti.govrsc.orgosti.gov

Flow cell tests comparing these isomers have quantified this difference in stability. For instance, 1,4-DHP and 1,6-DHP, when paired with ferro/ferricyanide, demonstrated high stability with very low temporal capacity loss rates of 0.029% and 0.031% per day, respectively. osti.govrsc.org This contrasts sharply with the instability observed in isomers like 2,7-DHP, whose decomposition is linked to irreversible tautomerization. osti.govrsc.orgosti.gov These findings provide a clear design principle: avoiding hydroxyl functionalization at the 2, 3, 7, and 8 positions is crucial for developing stable phenazine-based anolytes. osti.govrsc.orgosti.gov

Beyond the strategic positioning of functional groups, other approaches have been explored. For example, modifying the electrolyte environment can partially mitigate certain degradation pathways. Cycling DHPS in a buffered sodium phosphate electrolyte was shown to effectively suppress desulfonation side-reactions. osti.gov However, this approach did not prevent the detrimental deoxygenation and hydrogenation reactions, indicating that molecular redesign is the more robust strategy for achieving long-term stability. osti.gov

The following table summarizes the stability of various dihydroxyphenazine isomers based on the position of hydroxyl substitution.

| Hydroxyl Substitution Positions | Observed Stability | Primary Degradation Pathway (if unstable) | Temporal Capacity Loss (% per day) |

|---|---|---|---|

| 1,4- | Highly Stable | N/A | 0.029 |

| 1,6- | Highly Stable | N/A | 0.031 |

| 1,8- | Unstable | Irreversible Tautomerization | Not Reported |

| 2,7- | Unstable | Irreversible Tautomerization | Not Reported |

| 2,3- | Unstable | - | Not Reported |

| 7,8- (in DHPS) | Unstable | Desulfonation, Deoxygenation, Tautomerization | Not Reported |

Molecular Interactions and Biological Roles in Fundamental Research

Interactions with Biological Macromolecules and Enzymes (in vitro studies)

While specific in vitro studies detailing the interaction of 7,8-Dihydroxyphenazine-2-sulfonic acid (DHPS) with isolated biological macromolecules are not extensively documented in current literature, the interactions of the broader phenazine (B1670421) class of compounds with microbial redox enzyme systems are well-established. Phenazines function as electron shuttles by interacting with various components of the bacterial electron transport chain. nih.gov

In bacteria such as Shewanella oneidensis, phenazine-type mediators are understood to interact with a network of c-type cytochromes. These proteins are essential for moving electrons from the inner membrane, across the periplasm, to the cell exterior. Key proteins in this pathway that interact with electron shuttles include inner membrane-associated proteins like CymA and periplasmic proteins such as FccA and CctA. nih.gov The mediator accepts electrons from these reduced proteins and subsequently transfers them to an external acceptor. This process allows the bacteria to respire using extracellular substrates.

Low molecular weight and lipophilic phenazines can facilitate electron transfer directly from these periplasmic and inner membrane proteins, bypassing the need for the terminal outer-membrane cytochrome complexes in some cases. nih.gov This interaction is a critical aspect of mediated extracellular electron transfer.

Table 1: Microbial Proteins Implicated in Interactions with Phenazine-Type Electron Shuttles

| Protein/Complex | Location | Organism Example | Role in Electron Transfer |

|---|---|---|---|

| CymA | Inner Membrane | Shewanella oneidensis | Transfers electrons from the quinone pool to periplasmic proteins. |

| FccA | Periplasm | Shewanella oneidensis | Fumarate reductase that can interact with electron shuttles. |

| CctA | Periplasm | Shewanella oneidensis | A c-type cytochrome involved in electron transfer pathways. |

| MtrA/MtrCBA | Periplasm/Outer Membrane | Shewanella oneidensis | A crucial conduit for transferring electrons to the cell exterior. |

Role in Microbial Extracellular Electron Transfer and Energy Metabolism

Phenazines, including derivatives like this compound, play a significant role in the energy metabolism of various microbes by facilitating extracellular electron transfer (EET). nih.gov EET is a process that allows microorganisms to transfer electrons generated during metabolism to insoluble electron acceptors located outside the cell, such as minerals or electrodes in a bioelectrochemical system. nih.gov

In dense, oxygen-limited environments like biofilms, bacteria such as Pseudomonas aeruginosa produce endogenous phenazines to act as mobile electron carriers. nih.govnih.gov These molecules accept electrons from the cell's primary electron transport chain, often from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), maintaining the cell's redox balance and allowing for continued energy generation under anaerobic or hypoxic conditions. nih.gov By shuttling electrons to distant terminal acceptors (e.g., oxygen at the biofilm-air interface or ferric iron in soil), phenazines enable the entire microbial community to respire, enhancing long-term survival. nih.govnih.gov

The molecular structure of the phenazine derivative is critical to its function. The nature and position of substituent groups on the phenazine core affect its redox potential and interaction with microbial systems, thereby influencing the efficiency of electron transfer. nih.gov This structure-function relationship is key to understanding how different phenazines can modulate microbial energy metabolism. nih.gov

Phenazine-Mediated Electron Shuttling in Bioelectrocatalytic Systems

In bioelectrocatalytic systems, such as microbial fuel cells (MFCs) or microbial electrosynthesis, phenazines can be used as exogenous mediators to enhance the rate of electron transfer between microbes and electrodes. nih.gov this compound (DHPS) is a compound whose properties make it relevant for such applications. The process, known as mediated electron transfer (MET), relies on the phenazine to act as a soluble redox shuttle. researchgate.net

The mechanism involves the following steps:

The oxidized form of the phenazine shuttle diffuses to the microbial cell and is reduced by accepting electrons from cellular metabolic processes.

The reduced phenazine then diffuses to the surface of the anode.

At the anode, the phenazine is re-oxidized, releasing its electrons to the electrode.

The re-oxidized phenazine can then diffuse back to the cell to repeat the cycle.

The efficiency of a phenazine as an electron shuttle is determined by several factors, including its redox potential, solubility, and chemical stability. osti.govrsc.org DHPS has demonstrated high solubility and stable 2-electron redox cycling in alkaline conditions. osti.gov These characteristics are advantageous for achieving high current densities in bioelectrocatalytic systems. The strategic modification of the phenazine structure, such as the addition of hydroxyl and sulfonic acid groups in DHPS, can significantly alter the redox potential and increase solubility from near-zero to as high as 1.8 M for some derivatives. researchgate.netrepec.org

Table 2: Key Properties of Phenazine Derivatives for Electron Shuttling Applications

| Property | Description | Importance in Bioelectrocatalysis |

|---|---|---|

| Redox Potential | The potential at which the molecule is reduced/oxidized. | Must be compatible with the microbial respiratory chain and provide a sufficient driving force for electron transfer to the electrode. |

| Solubility | The maximum concentration that can be dissolved in the electrolyte. | Higher solubility allows for a greater concentration of the shuttle, potentially leading to higher current densities. |

| Chemical Stability | Resistance to degradation over repeated redox cycles. | Ensures a long operational lifetime for the bioelectrocatalytic system. rsc.orgosti.gov |

| Electron Transfer Rate | The kinetics of the redox reactions at the microbial surface and the electrode. | Faster kinetics lead to more efficient electron shuttling and higher power output. |

Derivatization, Analogue Synthesis, and Structure Property Relationship Studies

Synthesis and Electrochemical Characterization of Isomeric Dihydroxyphenazines (DHPs)

The synthesis of various dihydroxyphenazine (DHP) isomers is crucial for understanding the structure-property relationships within this class of compounds. The substitution pattern of the hydroxyl groups on the phenazine (B1670421) core significantly influences the molecule's electrochemical properties, solubility, and stability. Researchers have synthesized and characterized a range of DHP isomers to investigate these effects systematically. osti.gov

A common synthetic strategy involves the demethylation of corresponding dimethoxyphenazine precursors. For instance, the synthesis of 2,7-dihydroxyphenazine begins with the reaction of 4-methoxyaniline and 1-methoxy-4-nitrobenzene to form 2,7-dimethoxyphenazine. This intermediate is then subjected to demethylation using a mixture of hydrobromic acid and glacial acetic acid at elevated temperatures. The resulting dihydroxyphenazine is purified, often by column chromatography, to yield the final product. osti.gov A similar approach is used for other isomers, such as 1,4-dihydroxyphenazine, which starts from 2,5-dimethoxyaniline (B66101) and nitrobenzene (B124822) to produce 1,4-dimethoxyphenazine, followed by demethylation. osti.gov

The electrochemical characterization of these isomers reveals significant differences based on the hydroxyl group positions. Density functional theory (DFT) analysis and experimental results have shown that the placement of hydroxyl groups dictates the stability of the resulting molecule. osti.gov For example, substitutions at the 1, 4, 6, and 9 positions of the phenazine ring tend to yield highly stable derivatives. Conversely, hydroxyl substitutions at the 2, 3, 7, and 8 positions often result in less stable compounds. osti.gov This instability can manifest as decomposition through pathways like irreversible hydrogen rearrangement (tautomerization), leading to redox-inactive species, as observed in 1,8- and 2,7-DHPs. osti.gov

The electrochemical properties of several DHP isomers have been investigated, highlighting the impact of substitution patterns. The data below summarizes key electrochemical characteristics for a selection of synthesized isomers.

| Dihydroxyphenazine (DHP) Isomer | Synthesis Precursors | Key Stability Finding | Reference |

|---|---|---|---|

| 1,4-DHP | 2,5-dimethoxyaniline, Nitrobenzene | High stability in flow cells | osti.gov |

| 1,6-DHP | N/A in source | High stability in flow cells | osti.gov |

| 1,8-DHP | N/A in source | Decomposes via tautomerization | osti.gov |

| 2,3-DHP | Formed from DHPS desulfonation | Associated with instability of parent compounds | osti.gov |

| 2,7-DHP | 4-methoxyaniline, 1-methoxy-4-nitrobenzene | Decomposes via tautomerization | osti.gov |

Rational Design and Synthesis of Modified Phenazine Analogues

The rational design of phenazine analogues is a key strategy for developing new materials with tailored properties for specific applications, such as redox flow batteries and antibacterial agents. osti.govnih.govosti.gov This approach involves modifying the core phenazine structure to enhance characteristics like solubility, redox potential, stability, and biological activity. researchgate.net

One area of focus is the development of anolytes for aqueous organic redox flow batteries. Starting with a promising but imperfect molecule like 7,8-dihydroxyphenazine-2-sulfonic acid (DHPS), which exhibits good solubility and a suitable redox potential, researchers design analogues to overcome its limitations, such as instability during extended cycling. osti.govosti.gov Design strategies include altering the substitution patterns of hydroxyl groups and introducing other functionalities to enhance stability and prevent degradation pathways like desulfonation and deoxygenation. osti.gov Another innovative approach involves creating fused tripod phenazine cores to produce organic macrocyclic redoxmers capable of multi-electron reactions, thereby increasing energy density. osti.gov

In the context of medicinal chemistry, rational design is employed to create phenazine derivatives with improved therapeutic profiles. For example, novel riminophenazine derivatives have been designed with the aim of maintaining high anti-tubercular activity while reducing lipophilicity and toxicity. researchgate.net Similarly, halogenated phenazine (HP) prodrugs have been developed that are activated by intracellular nitroreductase enzymes within bacteria. This targeted activation mechanism is a critical design element to ensure the drug is released specifically within the bacterial cell. nih.gov The synthesis of these rationally designed analogues often involves multi-step reactions, such as the coupling of functionalized anilines or the reaction of potent HP agents with specific molecular triggers like (4-nitrophenyl)methanesulfonyl chloride. nih.gov

Systematic Investigation of Functional Group Influence on Redox Properties and Stability

The electronic properties and stability of the phenazine core are highly tunable through the introduction of various functional groups. Systematic investigations, often combining computational modeling with experimental work, have provided clear guidelines for modifying phenazine derivatives. rsc.orgnih.gov The nature and position of these functional groups directly influence the redox potential of the molecule.

High-throughput density functional theory (DFT) calculations have shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on redox potential. rsc.orgdigitellinc.com

Electron-Withdrawing Groups (EWGs) : Functional groups like cyano (-CN) or chloro (-Cl) tend to stabilize the reduced (anionic) form of the phenazine molecule. This stabilization results in a positive shift in the redox potential, making the compound easier to reduce. The effect can be additive; for instance, the positive shift in redox potential is often proportional to the number of cyano groups added. rsc.orgresearchgate.net

Electron-Donating Groups (EDGs) : Functional groups such as amino (-NH2) or hydroxyl (-OH) tend to destabilize the reduced phenazine, shifting the redox potential to more negative values. rsc.orgmdpi.com This makes the compound a stronger reducing agent. Strategic placement of EDGs can yield a redox potential that is equal to or even more negative than that achieved by full functionalization. rsc.org

This strategic functionalization allows for the tuning of phenazine's redox potential over a wide range. For example, in non-aqueous media, potentials can be modified from -0.65 V (with amino groups) to +2.25 V (with cyano groups) compared to the parent phenazine. rsc.org

Beyond redox potential, functional groups are critical for stability. For DHPS, a known degradation pathway involves desulfonation. osti.gov The introduction of hydroxyl groups at specific positions (1, 4, 6, 9) has been shown to yield derivatives with significantly higher stability, mitigating decomposition. osti.gov In contrast, hydroxyl groups at the 2, 3, 7, and 8 positions can lead to instability. osti.gov The sulfonic acid group in DHPS, while enhancing water solubility, is also a point of chemical vulnerability. osti.govcymitquimica.com Therefore, a key aspect of rational design is balancing the benefits of a functional group (e.g., solubility) against its potential drawbacks (e.g., instability).

| Functional Group Type | Example Groups | Effect on Redox Potential | Effect on Stability/Solubility | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -CN, -Cl | Shifts to more positive values | Stabilizes the reduced state | rsc.orgresearchgate.net |

| Electron-Donating (EDG) | -OH, -NH2 | Shifts to more negative values | -OH can increase solubility in alkaline solutions | rsc.orgmdpi.com |

| Solubilizing Group | -SO3H, -COOH | Minor electronic effect | Significantly increases water solubility | osti.govmdpi.com |

Impact of Substitution Patterns on Solvation and Aggregation Behavior

The substitution pattern on the phenazine ring profoundly affects not only the electronic properties but also the intermolecular interactions that govern solvation and aggregation. These behaviors are critical for applications ranging from fluorescent materials to solution-based energy storage, as aggregation can drastically alter a molecule's photophysical properties and effective solubility. rsc.orgnih.gov

In non-polar or mixed-solvent systems, phenazine derivatives can exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). The outcome depends heavily on the nature and placement of substituents. For instance, attaching bulky groups like tetraphenylethylene (B103901) (TPE) to a phenazine core can lead to AIE. In a solvent mixture like THF/water, as the water fraction increases, the molecules aggregate. This aggregation restricts intramolecular motion, which closes non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity. nih.gov Conversely, unsubstituted or planar phenazine derivatives often experience fluorescence quenching upon aggregation in solvents like methanol (B129727), due to the formation of π–π stacks that favor non-radiative decay. nih.gov

The specific substituents can control the type of aggregation. A study on triphenylamine–dibenzo[a,c]phenazine adducts showed that simple alkyl substituents led to aggregation-enhanced emission, whereas bulkier alkoxy groups induced more typical AIE behavior. rsc.org This is attributed to the different ways these groups restrict intramolecular motion upon aggregation. rsc.org

Solvation plays a key role in mediating these aggregation processes. The preferential solvation of aggregates by one component of a mixed-solvent system can control the aggregation pattern and, consequently, the emission properties. rsc.org Dynamic light scattering experiments have been used to confirm the formation and size of aggregates in different solvents, showing, for example, that a phenazine-imidazole derivative forms substantial aggregates in methanol but remains more dispersed in other solvents like toluene (B28343) or DMSO. nih.gov For compounds like this compound, the sulfonic acid group is designed to ensure strong solvation in aqueous media, thereby preventing aggregation and maintaining high solubility. cymitquimica.com

Advanced Research Applications and Methodological Development

Utilization as a Redox Mediator in Advanced Electrochemical Research Systems

DHPS has emerged as a versatile redox mediator, a substance that facilitates electrochemical reactions, in several cutting-edge systems. Its ability to undergo reversible redox reactions makes it a valuable component in enhancing the performance and efficiency of various electrochemical technologies.

Development of Anolytes for Aqueous Organic Redox Flow Batteries (AORFBs)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and the development of stable, high-performance anolytes (negative electrolytes) is crucial for their advancement. DHPS has been identified as a highly promising anolyte material due to its exceptional properties. nih.govrsc.org

Strategically modifying the basic phenazine (B1670421) molecular structure with hydroxyl and sulfonic acid groups significantly increases its solubility in aqueous solutions, from near-zero for pristine phenazine to as high as 1.8 M for DHPS. nih.govrsc.org This high solubility allows for a high concentration of the redox-active species, directly contributing to the battery's energy density.

An AORFB utilizing a near-saturated concentration of DHPS as the anolyte has demonstrated an operating voltage of 1.4 V and a reversible anolyte capacity of 67 Ah L⁻¹. nih.govrsc.org Furthermore, these batteries exhibit remarkable stability, with a capacity retention of 99.98% per cycle over 500 cycles. nih.govrsc.org This high level of stability is a critical factor for the long-term viability of grid-scale energy storage solutions. However, research has also shown that under extended cycling, DHPS can undergo desulfonation and other degradation pathways, prompting further investigation into more stable dihydroxyphenazine isomers. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Operating Voltage | 1.4 V | nih.govrsc.org |

| Reversible Anolyte Capacity | 67 Ah L⁻¹ | nih.govrsc.org |

| Capacity Retention per Cycle | 99.98% | nih.govrsc.org |

| Number of Cycles | 500 | nih.govrsc.org |

Application in Redox-Mediated Zinc Electrode Chemistry for Enhanced Performance

Zinc-based redox flow batteries are another promising energy storage technology, but they often suffer from issues related to the zinc electrode, such as dendrite growth and the formation of "dead zinc," which is electrically disconnected from the electrode. nih.govosti.gov These issues can lead to capacity loss and battery failure. The use of DHPS as a redox mediator in the anolyte has been shown to effectively address these challenges. nih.govosti.gov

DHPS can chemically react with the "dead zinc," effectively recovering the lost capacity and leading to a significant enhancement in the cycling stability of the battery. nih.govosti.gov In an alkaline zinc-iron flow battery, the use of DHPS as a redox mediator in the anolyte enabled extraordinary cycling performance. A cell with a high zinc areal capacity of 152 mAh cm⁻² was able to operate for over 1500 hours with a remarkably low capacity fading rate of 0.019% per day (0.0048% per cycle). nih.gov This redox-mediation strategy provides a credible path toward developing ultra-robust and deep-cycle zinc-based batteries. nih.govosti.gov

| Parameter | Value | Reference |

|---|---|---|

| Operating Duration | >1500 hours | nih.gov |

| Zinc Areal Capacity | 152 mAh cm⁻² | nih.gov |

| Capacity Fading Rate (per day) | 0.019% | nih.gov |

| Capacity Fading Rate (per cycle) | 0.0048% | nih.gov |

Implementation in Electrochemical CO2 Capture Driven by PCET

Electrochemical methods for carbon dioxide (CO₂) capture are gaining attention as a less energy-intensive alternative to traditional thermal methods. researchgate.netresearchgate.netmetrohm.com One such method utilizes a pH swing driven by proton-coupled electron transfer (PCET) reactions. researchgate.netresearchgate.netmetrohm.com DHPS has been identified as an optimal phenazine derivative for this application. researchgate.netresearchgate.net

In this system, the quasi-reversible redox-PCET of DHPS is used to effectively swing the pH of an aqueous electrolyte. researchgate.netresearchgate.net This pH shift drives the absorption and desorption of CO₂. An electrochemical CO₂ capture cell using DHPS as the redox medium has demonstrated a high average current efficiency of 95.8% at a current density of 10 mA cm⁻². researchgate.netresearchgate.net Moreover, this system exhibits a superiorly low energy consumption for electrolysis, at 0.49 GJ per ton of CO₂ captured. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Average Current Efficiency | 95.8% | researchgate.netresearchgate.net |

| Current Density | 10 mA cm⁻² | researchgate.netresearchgate.net |

| Electrolysis Energy Consumption | 0.49 GJ per ton of CO₂ | researchgate.netresearchgate.net |

Exploration in Supramolecular Chemistry and Molecular Recognition Mechanisms

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Phenazine compounds, in general, are of significant interest in this area due to their structural features. mendeley.comresearchgate.net The phenazine core, being a large conjugated system with multiple potential interaction sites, facilitates the formation of hydrogen bonds, ionic bonds, and π-π stacking interactions. mendeley.comresearchgate.net These interactions are the foundation of molecular recognition and supramolecular self-assembly. mendeley.comresearchgate.net

Molecular recognition refers to the specific interaction between two or more molecules through these non-covalent forces. mendeley.comresearchgate.net Phenazine derivatives have been explored for their ability to recognize anions, cations, and neutral molecules. mendeley.comresearchgate.net The specific functional groups on the phenazine ring, such as the hydroxyl and sulfonic acid groups in DHPS, can be expected to play a crucial role in directing these interactions and enabling specific molecular recognition events.

Furthermore, phenazine derivatives have been shown to undergo self-assembly, forming ordered molecular aggregates and supramolecular structures. nih.gov The nature of these assemblies can be influenced by factors such as hydrogen bonding, π-π stacking, metal-ligand interactions, and the surrounding environment. mendeley.comresearchgate.net While specific studies on the supramolecular chemistry of 7,8-Dihydroxyphenazine-2-sulfonic acid are not extensively detailed in the provided context, the general behavior of phenazines suggests that DHPS is a promising candidate for the design of novel supramolecular systems and for applications in molecular recognition.

Methodological Advancements for Phenazine Analysis in Research

The increasing use of DHPS and other phenazine derivatives in advanced research applications necessitates the development of reliable analytical methods for their quantification and characterization in various matrices, particularly in research samples like battery electrolytes.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. The development of robust HPLC methods is essential for monitoring the concentration and stability of DHPS in research systems such as AORFBs.

While a specific, standardized HPLC method for this compound is not detailed in the provided search results, the analysis of similar compounds in related applications, such as battery electrolytes, provides a framework for its development. rsc.orgresearchgate.net Such a method would likely involve:

Stationary Phase: A C18 reversed-phase column is commonly used for the separation of aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (to control the ionization of the sulfonic acid and hydroxyl groups) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed in either an isocratic or gradient elution mode.

Detection: A UV/Vis detector would be suitable for detecting the phenazine core, which has strong absorbance in the UV-visible region. Mass spectrometry (MS) could also be coupled with HPLC for more definitive identification and to study degradation products.

The validation of such an HPLC method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the obtained data. nih.govresearchgate.net The development of such validated analytical methods is a critical step in the research and development of technologies that utilize DHPS.

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity in Research

The quantitative analysis of this compound in various research matrices can be challenging due to its physicochemical properties. To overcome limitations in detection sensitivity and selectivity, advanced derivatization strategies can be employed. These methods chemically modify the analyte to introduce moieties that are more readily detectable by common analytical instrumentation, such as those used in chromatography and mass spectrometry. The primary targets for derivatization on the this compound molecule are its two hydroxyl (phenolic) groups and the sulfonic acid group.

Derivatization of the hydroxyl groups can enhance detectability by introducing chromophores for UV-Vis absorption, fluorophores for fluorescence detection, or by increasing the volatility of the molecule for gas chromatography (GC) analysis. Similarly, modification of the sulfonic acid group can be leveraged to attach labels that improve ionization efficiency in mass spectrometry (MS) or introduce fluorescent tags.

Derivatization of Hydroxyl Groups

The two phenolic hydroxyl groups at the 7 and 8 positions of the phenazine ring are reactive sites amenable to various derivatization reactions. These strategies are particularly useful for enhancing detection in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

One common approach is the introduction of a fluorescent tag. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) react with phenolic hydroxyl groups under basic conditions to form highly fluorescent sulfonamide derivatives. This can significantly lower the limit of detection when using a fluorescence detector with HPLC. Another strategy involves acylation with reagents like benzoyl chloride, which introduces a UV-active benzoyl group, thereby increasing the molar absorptivity and enhancing detection by UV-Vis spectrophotometry.

For GC-MS analysis, the polarity of the hydroxyl groups must be reduced to increase the compound's volatility. Silylation is a widely used technique for this purpose, employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogen of the hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement | Potential Analytical Technique |

|---|---|---|---|---|

| Dansyl chloride | Hydroxyl (Phenolic) | Dansyl ether | Fluorescence | HPLC-FLD |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (Phenolic) | Trimethylsilyl ether | Increased volatility and thermal stability | GC-MS |

| Benzoyl chloride | Hydroxyl (Phenolic) | Benzoyl ester | Enhanced UV absorbance | HPLC-UV |

| Pentafluorobenzyl bromide (PFBBr) | Hydroxyl (Phenolic) | Pentafluorobenzyl ether | Enhanced sensitivity for electron capture detection (ECD) | GC-ECD |

Derivatization of the Sulfonic Acid Group

The sulfonic acid group at the 2-position presents another opportunity for derivatization to enhance analytical sensitivity. A common strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is then susceptible to nucleophilic attack by various labeling reagents.

For instance, reaction with an amine-containing fluorophore, such as 7-amino-4-methylcoumarin, would yield a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence spectroscopy. Alternatively, the sulfonyl chloride can be reacted with other amines or alcohols to introduce moieties that improve chromatographic retention or ionization efficiency in mass spectrometry.

| Derivatization Strategy | Target Functional Group | Intermediate | Labeling Reagent Example | Final Derivative | Analytical Enhancement | Potential Analytical Technique |

|---|---|---|---|---|---|---|

| Two-step derivatization | Sulfonic acid | Sulfonyl chloride | 7-Amino-4-methylcoumarin | Fluorescent sulfonamide | Fluorescence | HPLC-FLD |

| Two-step derivatization | Sulfonic acid | Sulfonyl chloride | Aniline | Sulfonanilide | Enhanced UV absorbance and hydrophobicity | RP-HPLC-UV |

| Ion-pairing | Sulfonic acid | Not applicable | Tetrabutylammonium (TBA) salts | Ion pair | Improved retention in reversed-phase chromatography | RP-HPLC |

The selection of a particular derivatization strategy will depend on the specific requirements of the research, including the nature of the sample matrix, the concentration of the analyte, and the available analytical instrumentation. Method development and validation are crucial to ensure the reliability and accuracy of the quantitative results obtained using these advanced derivatization techniques.

Future Research Trajectories and Theoretical Perspectives on Phenazine Derivatives

Predictive Modeling and High-Throughput Screening for the Discovery of Novel Phenazine (B1670421) Architectures

The rational design of new phenazine-based molecules with tailored properties is increasingly driven by computational chemistry, which significantly accelerates the discovery process compared to traditional trial-and-error experimentation. rsc.org High-throughput screening, particularly using Density Functional Theory (DFT) calculations, has emerged as a powerful tool for systematically evaluating vast libraries of virtual phenazine compounds. rsc.orgrsc.org

A systematic computational screening of 200 phenazine derivatives revealed the profound impact of functional group identity, position, and degree of substitution on the electrochemical properties of the phenazine core. rsc.orgrsc.org By modifying the parent phenazine structure with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), researchers can precisely tune the redox potential over a wide range. rsc.org For instance, the addition of electron-donating amino groups can shift the redox potential to as low as -0.65 V, while electron-withdrawing cyano groups can increase it to +2.25 V compared to the unsubstituted phenazine. rsc.org This predictive capability allows for the in silico identification of promising candidates for both the negative (anolyte) and positive (catholyte) sides of organic-based flow batteries. rsc.org

DFT analysis is also crucial for predicting molecular stability. Theoretical and experimental studies on dihydroxyphenazine (DHP) isomers have shown that the substitution pattern is a key determinant of stability. rsc.orgosti.gov These models have successfully predicted that hydroxyl substitutions at the 1, 4, 6, and 9 positions result in highly stable derivatives, whereas substitutions at the 2, 3, 7, and 8 positions, as seen in 7,8-Dihydroxyphenazine-2-sulfonic acid, can lead to instability under certain conditions. rsc.orgosti.govrsc.org Such computational insights provide essential design guidelines for developing next-generation phenazine molecules with enhanced durability. rsc.orgrsc.org

| Functional Group Type | Example Group | Effect on Redox Potential | Predicted Potential Shift (vs. Parent Phenazine) | Implication for Design |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Amino (-NH₂) | Shifts to more negative values | Down to -0.65 V | Creates promising anolytes for redox flow batteries |

| Electron-Withdrawing Group (EWG) | Cyano (-CN) | Shifts to more positive values | Up to +2.25 V | Creates promising catholytes for redox flow batteries |

| Hydroxyl Group (-OH) | Hydroxyl (-OH) | Shifts potential based on position and number | Variable | Tunes redox potential and influences stability |

In-depth Elucidation of Complex Degradation Pathways and Advanced Mitigation Strategies

A critical area of research is understanding and preventing the chemical degradation of phenazine derivatives during electrochemical cycling. For this compound (DHPS), studies have identified several distinct degradation pathways that contribute to capacity loss in flow battery applications. rsc.orgosti.gov

Upon extended cycling, DHPS has been shown to undergo:

Desulfonation: The loss of the sulfonic acid group (-SO₃H). rsc.orgosti.govrsc.org

Deoxygenation: The reduction of a phenolic carbon-oxygen bond, leading to the formation of 7/8-monohydroxyphenazine-2-sulfonic acid. rsc.orgosti.govrsc.org

Hydrogenation: The addition of hydrogen atoms to the aromatic ring system. rsc.orgosti.govrsc.org

Other phenazine isomers exhibit different vulnerabilities. For example, 1,8- and 2,7-dihydroxyphenazine derivatives were found to decompose via an irreversible hydrogen rearrangement, or tautomerization, which yields redox-inactive species. rsc.orgrsc.org In some contexts, phenazine degradation can also be biological. Certain soil mycobacteria have been shown to catabolize phenazines, such as phenazine-1-carboxylic acid, using them as a sole carbon source for growth. nih.govnih.gov This highlights the diverse and complex nature of phenazine stability across different environments. nih.govnih.gov

Advanced mitigation strategies are being developed based on these mechanistic insights. A primary strategy involves rational molecular design informed by the predictive models discussed previously. By strategically placing hydroxyl groups at the more stable 1, 4, 6, and 9 positions of the phenazine core, researchers have synthesized new DHP isomers with significantly improved stability. rsc.orgosti.govrsc.org For instance, flow cells using 1,4- and 1,6-DHP anolytes demonstrated temporal capacity losses as low as 0.029% and 0.031% per day, respectively, a marked improvement over earlier designs. rsc.orgrsc.org Another approach involves modifying the electrolyte environment; cycling DHPS at a lower pH in a buffered electrolyte was shown to effectively mitigate the desulfonation side-reaction, although deoxygenation and hydrogenation still occurred. osti.govrsc.org

| Compound | Degradation Pathway | Resulting Products/Species | Mitigation Strategy |

|---|---|---|---|

| This compound (DHPS) | Desulfonation, Deoxygenation, Hydrogenation | 7/8-monohydroxyphenazine-2-sulfonic acid, hydrogenated species | Lowering electrolyte pH; Redesigning isomer structure |

| 1,8-Dihydroxyphenazine (1,8-DHP) | Irreversible Hydrogen Rearrangement (Tautomerization) | Redox-inactive species | Avoidance of this substitution pattern |